![molecular formula C9H10N4O2S B4542902 1-benzyl-5-(methylsulfonyl)-1H-tetrazole](/img/structure/B4542902.png)
1-benzyl-5-(methylsulfonyl)-1H-tetrazole
Overview
Description
1-benzyl-5-(methylsulfonyl)-1H-tetrazole, also known as BMT, is a tetrazole derivative that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in polar solvents such as water and methanol. BMT is a versatile compound that has a wide range of applications, including in the field of medicinal chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
1-benzyl-5-(methylsulfonyl)-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties. 1-benzyl-5-(methylsulfonyl)-1H-tetrazole is also a potent inhibitor of carbonic anhydrase, an enzyme that is involved in various physiological processes, making it a potential target for drug development.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(methylsulfonyl)-1H-tetrazole is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. 1-benzyl-5-(methylsulfonyl)-1H-tetrazole binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition leads to a decrease in the concentration of bicarbonate ions in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
1-benzyl-5-(methylsulfonyl)-1H-tetrazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. 1-benzyl-5-(methylsulfonyl)-1H-tetrazole has also been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antiviral and antibacterial drugs. Additionally, 1-benzyl-5-(methylsulfonyl)-1H-tetrazole has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-benzyl-5-(methylsulfonyl)-1H-tetrazole has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in polar solvents, making it easy to work with in aqueous solutions. However, 1-benzyl-5-(methylsulfonyl)-1H-tetrazole has some limitations for lab experiments. It is a potent inhibitor of carbonic anhydrase, which can interfere with other experiments that involve the enzyme. Additionally, 1-benzyl-5-(methylsulfonyl)-1H-tetrazole has not been extensively studied in vivo, making it unclear how it would behave in living organisms.
Future Directions
There are several future directions for the study of 1-benzyl-5-(methylsulfonyl)-1H-tetrazole. One potential direction is the development of 1-benzyl-5-(methylsulfonyl)-1H-tetrazole-based drugs for the treatment of cancer, viral infections, bacterial infections, and inflammatory diseases. Another potential direction is the study of the physiological effects of 1-benzyl-5-(methylsulfonyl)-1H-tetrazole in vivo, to better understand how it behaves in living organisms. Additionally, the development of new synthesis methods for 1-benzyl-5-(methylsulfonyl)-1H-tetrazole could lead to more efficient and cost-effective production of the compound.
properties
IUPAC Name |
1-benzyl-5-methylsulfonyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-16(14,15)9-10-11-12-13(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWUGIXZAVINGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-(methylsulfonyl)-1H-tetrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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